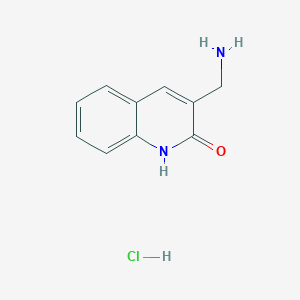

3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride

Description

3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride (CAS: 1266690-76-9) is a bicyclic heteroaromatic compound featuring a quinoline core modified with an aminomethyl substituent at the 3-position and a ketone group at the 2-position. Its molecular formula is C₁₀H₁₁ClN₂O, with a molecular weight of 210.66 g/mol . This compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of anticonvulsants and kinase inhibitors, though specific pharmacological data remain proprietary .

Properties

IUPAC Name |

3-(aminomethyl)-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13;/h1-5H,6,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZYWVMGFFMZTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride typically involves the reaction of quinoline derivatives with aminomethylating agents under controlled conditions. One common method involves the use of formaldehyde and ammonium chloride in the presence of a catalyst to introduce the aminomethyl group onto the quinoline ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further enhance the production process, making it more cost-effective and scalable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride and its derivatives have various applications in scientific research, spanning chemistry, biology, medicine, and industry. These applications stem from their unique chemical structures and biological activities.

Scientific Research Applications

Chemistry

- Building Blocks for Synthesis this compound serves as a crucial building block in the synthesis of complex organic molecules.

- Antimicrobial Agents Quinolone derivatives, including those similar in structure, exhibit potential as anti-tubercular agents. They can selectively target decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an enzyme crucial for mycobacterial survival .

- Anti-Cancer Agents Derivatives of 2-quinolone are used as anti-cancer, anti-viral, and antimicrobial agents .

Biology

- Enzyme Interactions and Protein Binding The structure of this compound allows it to interact with biological molecules, making it valuable for studying enzyme interactions and protein binding.

- Inhibitors of Bacterial DNA Gyrase Certain 4-(aminomethyl)quinolin-2(1H)-ones inhibit bacterial DNA gyrase .

Medicine

- Therapeutic Agent Research There is ongoing research to explore the therapeutic potential of this compound, particularly in diseases where quinoline derivatives have shown efficacy.

- Anticancer Research Novel 4-(aminomethyl)quinolin-2(1H)-one derivatives are synthesized and studied for their application as anticancer agents. These compounds can induce selective apoptosis in cancerous cells, leaving normal cells unaffected .

- Antimicrobial Agent Development These compounds are used in the development of novel antimicrobial agents .

Industry

- Development of New Materials and Chemical Processes These compounds can be employed in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural differences and similarities between 3-(aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride and related compounds:

Key Structural Insights :

- Ring Saturation: The dihydroquinoline scaffold (partial saturation) in the target compound balances aromaticity and flexibility, contrasting with fully saturated tetrahydroquinolines (e.g., CAS 879-13-0) or fully aromatic quinoxalines (e.g., CAS 1427380-59-3) .

- Substituent Effects: Fluorination (e.g., 7-fluoro analog ) or methyl groups (e.g., 3-methyl in quinoxaline derivatives ) alter lipophilicity, solubility, and target binding.

Pharmacological and Industrial Relevance

- Kinase Inhibition: Structural analogs with aminomethyl groups are explored as kinase inhibitors due to their ability to chelate ATP-binding site residues .

- Industrial Demand : Over 10 suppliers (e.g., Hairui Chemical, Ambeed Inc.) list the compound as a pharmaceutical intermediate, reflecting its utility in multi-step syntheses .

Biological Activity

3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride is a compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a dihydroquinolin-2-one moiety with an aminomethyl substituent. This structural configuration is essential for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : It has been shown to inhibit the growth of various Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae . The compound's effectiveness in inhibiting bacterial DNA gyrase suggests a mechanism similar to that of fluoroquinolone antibiotics .

- Anticancer Properties : Preliminary studies indicate potential anticancer effects, although the specific mechanisms remain under investigation. The compound may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation .

The proposed mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and growth .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

-

Inhibition of Bacterial Growth : A study reported that the compound demonstrated significant antibacterial activity against various strains of E. coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Compound MIC (µg/mL) Bacterial Strain 3-(Aminomethyl)-1,2-dihydroquinolin-2-one HCl 0.25 E. coli WT Ciprofloxacin 0.06 E. coli WT PD 0305970 0.5 Klebsiella pneumoniae - Anticancer Activity : In vitro studies have suggested that the compound may induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression .

- Structure-Activity Relationship (SAR) : Further research into the SAR of related compounds has indicated that modifications at specific positions on the quinolinone scaffold can enhance biological activity, providing insights into optimizing therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for 3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : A common synthetic approach involves reductive amination of the corresponding ketone precursor using sodium cyanoborohydride in methanol under acidic conditions, followed by hydrochloride salt formation. Key parameters include pH control (optimal range: 4–5), reaction temperature (20–25°C), and stoichiometric excess of the amine source to minimize side products. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) is critical for achieving >95% purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H NMR : In DMSO-d6, the aminomethyl proton resonances appear as a triplet at δ 2.8–3.1 ppm (J = 5.6 Hz), while the dihydroquinolinone NH proton is observed as a broad singlet at δ 10.2–10.5 ppm. Aromatic protons in the quinolinone ring typically show multiplets between δ 6.8–8.2 ppm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI+) should yield a molecular ion peak at m/z 210.66 (M+H)+, with fragmentation patterns confirming the aminomethyl and quinolinone moieties .

- FT-IR : Key stretches include N-H (3250–3350 cm⁻¹ for amine), C=O (1680–1700 cm⁻¹ for ketone), and C-N (1250–1300 cm⁻¹) .

Q. What analytical methods are recommended for quantifying trace impurities in synthesized batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient) is standard. For impurities <0.1%, tandem mass spectrometry (LC-MS/MS) in selected reaction monitoring (SRM) mode enhances sensitivity. Reference standards for common impurities (e.g., unreacted precursors or oxidation byproducts) should be sourced from certified suppliers (e.g., LGC Standards) .

Advanced Research Questions

Q. How does the aminomethyl group influence the compound’s reactivity in further functionalization reactions?

- Methodological Answer : The primary amine in the aminomethyl group enables nucleophilic reactions, such as acylation or sulfonylation. For example, coupling with activated esters (e.g., NHS esters) in anhydrous DMF at 0–5°C can introduce fluorescent tags or biotinylation. Competitive reactions at the dihydroquinolinone carbonyl can occur if unprotected; thus, temporary protection (e.g., tert-butoxycarbonyl, Boc) is advised before functionalization .

Q. What strategies resolve solubility challenges in aqueous media for in vitro biological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers (e.g., hydroxypropyl-β-cyclodextrin at 10 mM) to enhance solubility without destabilizing the compound.

- pH adjustment : The hydrochloride salt form improves solubility in neutral buffers (e.g., PBS). For pH-sensitive assays, prepare stock solutions in 0.1 M HCl (pH 2–3) and dilute into assay media .

Q. How can researchers validate the specificity of this compound as an enzyme inhibitor against off-target interactions?

- Methodological Answer :

- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-acetylcholine for acetylcholinesterase) to measure displacement kinetics.

- Crystallography : Co-crystallize the compound with the target enzyme (e.g., acetylcholinesterase) to confirm binding site interactions. Molecular docking simulations (software: AutoDock Vina) can predict binding poses and guide mutagenesis studies to validate key residues .

Q. What experimental approaches address discrepancies in observed vs. predicted bioactivity data?

- Methodological Answer :

- Metabolic stability testing : Incubate the compound with liver microsomes (human or rat) to assess degradation pathways. LC-MS/MS quantifies parent compound depletion and metabolite formation.

- Plasma protein binding assays : Use equilibrium dialysis to measure free vs. bound fractions, as high protein binding may reduce apparent bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.